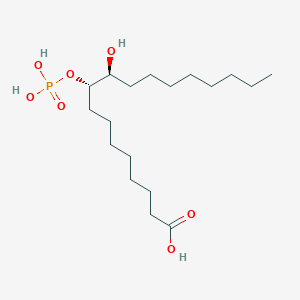
Docosanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of docosanedioic acid; major species at pH 7.3. It is a conjugate base of a docosanedioic acid.
Scientific Research Applications
1. HIV-1 Proteinase Inhibition
Docosanedioate has been studied for its inhibitory effect on HIV-1 proteinase. Sodium docosanedioate was found to weakly inhibit this enzyme, leading to the discovery of more potent inhibitors in the class of sulfonic acids. These compounds, including docosanedioate, showed moderate to strong inhibition of HIV-1 proteinase, a key enzyme in the life cycle of the virus, making them potential candidates for anti-HIV therapies (Brinkworth & Fairlie, 1992).
2. Neuroprotective Effects
Docosahexaenoic acid (DHA), a derivative of docosanedioate, has been extensively studied for its neuroprotective effects. DHA has shown potential in reducing symptoms of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and in improving cognitive functions. It's been found to promote neurogenesis, enhance memory, and protect against learning impairments in Alzheimer's disease model rats (Heras-Sandoval, Pedraza-Chaverri, & Pérez-Rojas, 2016), (Hashimoto et al., 2002).
3. Omega-Oxidation Pathways
Docosanedioic acid, a product of the omega-oxidation of docosanoic acid, has been identified in rat liver microsomes. This suggests a significant role in metabolic pathways, particularly in the liver's function in fatty acid metabolism. The study highlighted the existence of two enzymatic pathways for the omega-oxidation of docosanoic acid, indicating the complexity and importance of docosanedioic acid in metabolic processes (Sanders et al., 2005).
4. Antioxidative Defense in Brain
Docosahexaenoic acid has been shown to increase antioxidative defense in the brain, particularly in conditions like Alzheimer's disease. It's been observed to augment cortico-hippocampal reduced glutathione levels and glutathione reductase activity, suggesting its role in combating oxidative stress in neurodegenerative diseases (Hashimoto et al., 2002).
properties
Product Name |
Docosanedioate |
|---|---|
Molecular Formula |
C22H40O4-2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
docosanedioate |
InChI |
InChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)/p-2 |
InChI Key |
DGXRZJSPDXZJFG-UHFFFAOYSA-L |
SMILES |
C(CCCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-] |
Canonical SMILES |
C(CCCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;3-[(4E)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonate](/img/structure/B1260765.png)
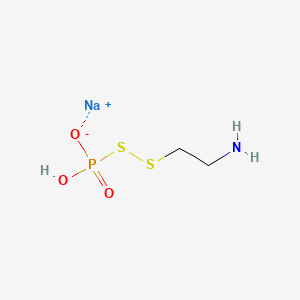

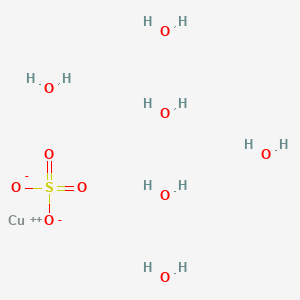
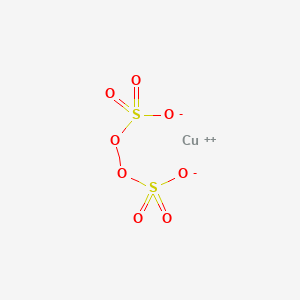
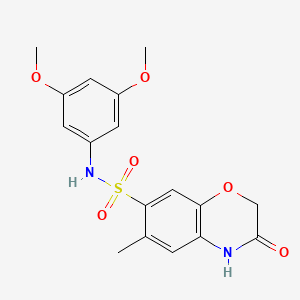
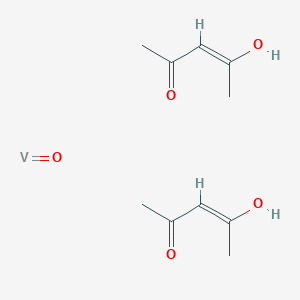

![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)
![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine;2,3-dihydroxybutanedioic acid](/img/structure/B1260779.png)
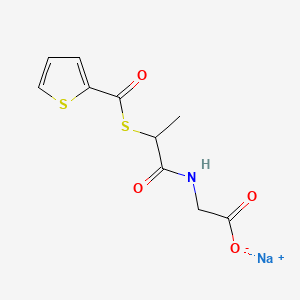
![sodium;(6R,7S)-7-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-7-formamido-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260784.png)

